5-Fluoro-2-iodo-N,N-dimethylbenzamide
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Overview
Description
5-Fluoro-2-iodo-N,N-dimethylbenzamide: is an organic compound with the molecular formula C9H9FINO and a molecular weight of 293.08 g/mol . This compound is characterized by the presence of both fluorine and iodine atoms attached to a benzamide core, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iodo-N,N-dimethylbenzamide typically involves the iodination of 5-fluoro-N,N-dimethylbenzamide. The reaction is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetonitrile or dichloromethane . The reaction conditions often require a controlled temperature and pH to ensure the selective iodination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Fluoro-2-iodo-N,N-dimethylbenzamide can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the removal of the iodine atom, forming 5-fluoro-N,N-dimethylbenzamide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Scientific Research Applications
Chemistry: 5-Fluoro-2-iodo-N,N-dimethylbenzamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated benzamides on biological systems . It serves as a precursor for the synthesis of potential drug candidates with anti-inflammatory, anticancer, or antimicrobial properties .
Industry: The compound is utilized in the development of advanced materials and specialty chemicals . Its reactivity and functional groups make it suitable for various industrial applications, including the production of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-iodo-N,N-dimethylbenzamide involves its interaction with specific molecular targets in biological systems . The fluorine and iodine atoms enhance the compound’s ability to bind to enzymes or receptors, modulating their activity . The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
- 5-Fluoro-2-chloro-N,N-dimethylbenzamide
- 5-Fluoro-2-bromo-N,N-dimethylbenzamide
- 5-Fluoro-2-methyl-N,N-dimethylbenzamide
Comparison: Compared to its analogs, 5-Fluoro-2-iodo-N,N-dimethylbenzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity . The iodine atom’s larger size and higher polarizability compared to chlorine or bromine make it more suitable for specific synthetic and biological applications .
Properties
IUPAC Name |
5-fluoro-2-iodo-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FINO/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJXVNABABTFQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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